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Compound of Interest

Compound Name:
2,5-Dibromo-1-methyl-1h-

imidazole

Cat. No.: B1586895 Get Quote

2,5-Dibromo-1-methyl-1H-imidazole (CAS No: 53857-59-3) is a halogenated aromatic

heterocycle of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring

a methylated imidazole core with two reactive bromine atoms, makes it an exceptionally

versatile intermediate.[2] These bromine atoms serve as strategic handles for a variety of

metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig

aminations. This functionality allows for the efficient introduction of diverse molecular

fragments, enabling the rapid exploration of structure-activity relationships (SAR) in drug

discovery campaigns and the construction of complex organic materials.[2]

Table 1: Physicochemical Properties of 2,5-Dibromo-1-methyl-1H-imidazole

Property Value Source

Molecular Formula C₄H₄Br₂N₂ [1]

Molecular Weight 239.90 g/mol [1][3]

Appearance White to light yellow solid [2]

Melting Point 76-82 °C

IUPAC Name 2,5-dibromo-1-methylimidazole [1]
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Synthetic Strategy: Electrophilic Aromatic
Substitution
The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole is most effectively achieved through the

direct electrophilic bromination of its precursor, 1-methylimidazole.[4][5] The imidazole ring is

an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitrogen

atom at position 3 donates electron density into the ring, activating the carbon positions for

substitution.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A bromine

electrophile (Br⁺), generated from a suitable brominating agent, is attacked by the π-electron

system of the imidazole ring. This forms a resonance-stabilized cationic intermediate, often

called a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the

aromaticity of the ring, yielding the brominated product. The process is repeated to achieve

disubstitution at the C2 and C5 positions, which are the most electronically activated sites.
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Step 1: First Bromination

Step 2: Second Bromination
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Caption: Generalized mechanism for the dibromination of 1-methylimidazole.
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**3. Causality in Reagent Selection: N-
Bromosuccinimide (NBS) vs. Molecular Bromine
(Br₂) **
The choice of brominating agent is a critical parameter that dictates the reaction's efficiency,

selectivity, and safety profile.

Molecular Bromine (Br₂): While elemental bromine is a powerful brominating agent, its use

presents significant challenges. It is highly corrosive, toxic, and volatile, requiring specialized

handling procedures. Furthermore, its high reactivity can sometimes lead to over-

bromination or side reactions, making precise control difficult.[4]

N-Bromosuccinimide (NBS): In contrast, NBS is a crystalline solid that is significantly easier

and safer to handle.[5] It serves as a source of electrophilic bromine (Br⁺) under acidic or

radical conditions. For electrophilic aromatic substitution, NBS in the presence of an

appropriate solvent provides a slow, controlled release of the bromine electrophile. This

controlled reactivity enhances selectivity, minimizes the formation of byproducts, and

generally leads to cleaner reactions with higher yields of the desired product.[5][6] For these

reasons, NBS is the preferred reagent for this transformation in a laboratory setting.

Validated Experimental Protocol
This protocol describes the synthesis of 2,5-Dibromo-1-methyl-1H-imidazole from 1-

methylimidazole using N-Bromosuccinimide. It is designed to be self-validating through clear

checkpoints and expected observations.

Materials & Reagents:

1-Methylimidazole (C₄H₆N₂)[7]

N-Bromosuccinimide (NBS)

Acetonitrile (CH₃CN), HPLC grade

Deionized Water (H₂O)
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Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Ethyl Acetate (EtOAc)

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

Round-bottom flask with magnetic stir bar

Magnetic stir plate

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methylimidazole (4.1 g, 50

mmol) in 100 mL of acetonitrile. Stir the solution at room temperature until the starting

material is fully dissolved.

Addition of NBS: Cool the flask in an ice bath. Slowly add N-Bromosuccinimide (18.7 g, 105

mmol, 2.1 equivalents) to the stirred solution in portions over 30 minutes. Causality Note:

Adding NBS in portions to a cooled solution is crucial to manage the exothermic nature of

the reaction and prevent potential side reactions.

Reaction Execution: After the addition is complete, remove the ice bath and allow the

reaction mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer

Chromatography (TLC). The reaction is typically complete within 3-5 hours.
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Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a

beaker containing 150 mL of deionized water. Add saturated sodium thiosulfate solution

dropwise until the orange/brown color of excess bromine dissipates. Self-Validation Check:

The disappearance of the color indicates that the reactive bromine has been successfully

quenched.

Neutralization & Extraction: Transfer the aqueous mixture to a separatory funnel. Neutralize

the solution by slowly adding saturated sodium bicarbonate solution until effervescence

ceases. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[6]

Purification - Wash: Combine the organic extracts and wash sequentially with deionized

water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The brine wash helps to remove

residual water from the organic phase, improving drying efficiency.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product.

Final Purification: The crude solid can be further purified by recrystallization from an

ethanol/water mixture or by column chromatography on silica gel to afford 2,5-Dibromo-1-
methyl-1H-imidazole as a white to off-white solid.

Table 2: Quantitative Synthesis Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/1617/An_In_depth_Technical_Guide_to_the_Synthesis_of_4_5_Dibromo_2_phenyl_1H_imidazole.pdf
https://www.benchchem.com/product/b1586895?utm_src=pdf-body
https://www.benchchem.com/product/b1586895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Parameter Quantity/Value Molar Eq. Rationale

1-Methylimidazole 4.1 g (50 mmol) 1.0 Limiting Reagent

N-Bromosuccinimide

(NBS)
18.7 g (105 mmol) 2.1

Slight excess to

ensure complete di-

bromination

Solvent Acetonitrile -

Provides good

solubility for reagents

and facilitates the

reaction

Reaction Time 3-5 hours -
Monitored by TLC for

completion

Representative Yield 75-85% -

Hypothetical yield

based on similar

transformations

Visualized Synthesis & Purification Workflow
The following diagram outlines the complete workflow, from initial reaction setup to the isolation

of the final, characterized product.

Caption: A step-by-step workflow for the synthesis and purification process.

Safety and Hazard Management
Adherence to strict safety protocols is mandatory. The synthesis involves hazardous materials,

and a thorough risk assessment must be conducted prior to commencing any work.

2,5-Dibromo-1-methyl-1H-imidazole: The final product is harmful if swallowed (H302),

causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory

irritation (H335).[1]

N-Bromosuccinimide (NBS): An oxidizing agent and lachrymator. Avoid contact with skin and

eyes.
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1-Methylimidazole: Corrosive and may cause burns.[8]

Acetonitrile & Ethyl Acetate: Flammable liquids.

Required Personal Protective Equipment (PPE):

Safety glasses with side-shields or chemical splash goggles.

Chemical-resistant gloves (e.g., nitrile).

Laboratory coat.

Engineering Controls:

All operations must be performed inside a certified chemical fume hood to avoid inhalation of

vapors and dust.[9]

An eyewash station and safety shower must be readily accessible.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromo-1-methyl-1h-imidazole
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromo-1-methyl-1h-imidazole
https://www.unibrom.com/intermediates-2-5-dibromo-1-4-dimethyl-1h-imidazole-for-critical-molecular-building-block-product/
https://www.unibrom.com/intermediates-2-5-dibromo-1-4-dimethyl-1h-imidazole-for-critical-molecular-building-block-product/
https://www.echemi.com/products/pd180824118612-2-5-dibromo-1-methyl-1h-imidazole.html
https://connectsci.au/ch/article-lookup/doi/10.1071/CH9742331
https://www.smolecule.com/products/s9005740
https://pdf.benchchem.com/1617/An_In_depth_Technical_Guide_to_the_Synthesis_of_4_5_Dibromo_2_phenyl_1H_imidazole.pdf
https://en.wikipedia.org/wiki/1-Methylimidazole
https://www.spectrumchemical.com/media/sds/M2073_MSDS.pdf
http://acrospharma.co.kr/pdffiles/msds/6154-30-9.pdf
https://www.benchchem.com/product/b1586895#synthesis-of-2-5-dibromo-1-methyl-1h-imidazole
https://www.benchchem.com/product/b1586895#synthesis-of-2-5-dibromo-1-methyl-1h-imidazole
https://www.benchchem.com/product/b1586895#synthesis-of-2-5-dibromo-1-methyl-1h-imidazole
https://www.benchchem.com/product/b1586895#synthesis-of-2-5-dibromo-1-methyl-1h-imidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

